molecular formula H8N2O7S2 B157759 Ammonium pyrosulfate CAS No. 10031-68-2

Ammonium pyrosulfate

Cat. No. B157759
M. Wt: 212.21 g/mol
InChI Key: OYLGLPVAKCEIKU-UHFFFAOYSA-N
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Patent
US07632479B2

Procedure details

Halstead (J. Appl. Chem., 1970, 20:129-132) describes the decomposition of ammonium sulfate at 400° C. The first reaction converts ammonium sulfate to ammonium bisulfate and ammonia. In a second reaction, the ammonium bisulfate dehydrates to form a water molecule and ammonium pyrosulfate, (NH4)2S2O7. Further heating of the ammonium pyrosulfate to form sulfur dioxide and nitrogen, which are not desired products from ammonium sulfate, is also carried out.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+:6].[NH4+].[S:8](=O)(=[O:11])([OH:10])[O-:9].[NH4+].N>O>[S:1]([O:5][S:8]([O-:11])(=[O:10])=[O:9])([O-:4])(=[O:3])=[O:2].[NH4+:6].[NH4+:6] |f:0.1.2,3.4,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)(=O)=O.[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)(=O)=O.[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 400° C
CUSTOM
Type
CUSTOM
Details
In a second reaction

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])OS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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